molecular formula C17H21NO3S B8502911 Biphenyl-4-sulfonic acid-(4-hydroxybutyl)-methyl-amide CAS No. 871113-53-0

Biphenyl-4-sulfonic acid-(4-hydroxybutyl)-methyl-amide

Cat. No. B8502911
M. Wt: 319.4 g/mol
InChI Key: VCPPBHQUHWBXCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07964643B2

Procedure details

The title compound was prepared from biphenyl-4-sulfonic acid-(4-hydroxybutyl)-amide (0.4 g), methyl iodide (0.2 mL) and K2CO2 (0.5 g) in dimethylformamide (20 mL). The mixture was stirred at room temperature for 4 hours, poured into water and extracted with diethyl ether. The organic phase was repeatedly washed with water and evaporated to give the title compound as a white solid (80%). δC (DMSO, 62.9 MHz): 23.7, 29.5, 34.5, 49.6, 60.2, 127.1, 127.2, 127.6, 128.6, 129.2, 135.8, 138.4 and 144.3. δH (DMSO, 250 MHz): 1.45 (4H, m), 2.68 (3H, s), 2.97 (2H, t, J 7.0), 3.40 (2H, m), 7.49 (3H, m), 7.75 (2H, d, J 7.0), 7.83 (2H, d, J 8.5) and 7.91 (2H, d, J 8.2).
Quantity
0.4 g
Type
reactant
Reaction Step One
Quantity
0.2 mL
Type
reactant
Reaction Step One
[Compound]
Name
K2CO2
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
80%

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)(=[O:9])=[O:8].[CH3:22]I.O>CN(C)C=O>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][N:6]([CH3:22])[S:7]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=2)=[CH:12][CH:11]=1)(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
0.4 g
Type
reactant
Smiles
OCCCCNS(=O)(=O)C1=CC=C(C=C1)C1=CC=CC=C1
Name
Quantity
0.2 mL
Type
reactant
Smiles
CI
Name
K2CO2
Quantity
0.5 g
Type
reactant
Smiles
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The organic phase was repeatedly washed with water
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OCCCCN(S(=O)(=O)C1=CC=C(C=C1)C1=CC=CC=C1)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 80%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.